molecular formula C11H10F2O3 B15126474 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15126474
M. Wt: 228.19 g/mol
InChI Key: OXLKKLUKMWKWKI-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a 4-methoxyphenyl group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a 4-methoxyphenyl-substituted alkene, using a difluorocarbene source. The reaction conditions typically include the use of a strong base, such as potassium tert-butoxide, and a difluorocarbene precursor, such as difluoromethylene phosphobetaine .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the difluoro substitution and the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

2,2-difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O3/c1-16-7-4-2-6(3-5-7)8-9(10(14)15)11(8,12)13/h2-5,8-9H,1H3,(H,14,15)

InChI Key

OXLKKLUKMWKWKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C2(F)F)C(=O)O

Origin of Product

United States

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